(6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol
Description
(6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol is a pyridine derivative characterized by a trifluoromethoxy (-OCF₃) group at position 5, a chlorine atom at position 6, and a hydroxymethyl (-CH₂OH) group at position 2 of the pyridine ring. This structural configuration imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethoxy group .
Properties
Molecular Formula |
C7H5ClF3NO2 |
|---|---|
Molecular Weight |
227.57 g/mol |
IUPAC Name |
[6-chloro-5-(trifluoromethoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H5ClF3NO2/c8-6-5(14-7(9,10)11)2-1-4(3-13)12-6/h1-2,13H,3H2 |
InChI Key |
VSOUIOLQKZTUBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CO)Cl)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of (6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The chloro group may participate in interactions with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Identifiers :
- Molecular Formula: C₇H₅ClF₃NO₂
- Molecular Weight : 241.57 g/mol
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares (6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol with analogous pyridine-based compounds:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents (Position) |
|---|---|---|---|---|
| This compound | C₇H₅ClF₃NO₂ | 241.57 | N/A | -Cl (6), -OCF₃ (5), -CH₂OH (2) |
| (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol | C₇H₅ClF₃NO | 225.57 | 1807270-39-8 | -Cl (6), -CF₃ (5), -CH₂OH (2) |
| (6-Chloro-5-(trifluoroethoxy)pyridin-2-yl)methanol | C₈H₇ClF₃NO₂ | 255.59 | N/A | -Cl (6), -OCH₂CF₃ (5), -CH₂OH (2) |
| (2-Chloro-5-fluoropyridin-3-yl)methanol | C₆H₅ClFNO | 161.56 | N/A | -Cl (2), -F (5), -CH₂OH (3) |
Notes:
- Trifluoromethoxy (-OCF₃) vs.
- Trifluoroethoxy (-OCH₂CF₃) : This substituent introduces greater lipophilicity and chain flexibility, which may improve membrane permeability in biological systems .
- Positional Isomerism: Substitution at position 3 (e.g., (2-Chloro-5-fluoropyridin-3-yl)methanol) reduces steric hindrance near the hydroxymethyl group, favoring hydrogen-bonding interactions .
Physicochemical Properties
- Solubility: The hydroxymethyl group improves aqueous solubility compared to non-polar analogs like 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid ().
- Stability : Trifluoromethoxy groups resist hydrolysis better than trifluoromethyl due to the protective ether linkage .
Biological Activity
(6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol is a chemical compound characterized by its unique structural features, including a chloro group, a trifluoromethoxy group, and a hydroxymethyl group attached to a pyridine ring. Its molecular formula is , with a molecular weight of approximately 211.57 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.
The presence of halogen and hydroxyl groups in this compound enhances its reactivity, making it suitable for various chemical transformations. The trifluoromethoxy group is known to improve metabolic stability and bioavailability, which are critical attributes for drug development.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an antibacterial agent. Notably, it has been investigated for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in antibiotic resistance.
Antibacterial Activity
The compound's antibacterial properties stem from its ability to interact with specific biological targets, influencing enzymatic activities crucial for bacterial survival. Studies have shown that it can inhibit the function of phosphopantetheinyl transferases (PPTases), enzymes essential for bacterial cell viability and virulence . This mechanism positions this compound as a potential candidate for further development as an antibacterial agent.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes several related compounds and their similarity indices:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol | 131747-53-0 | 0.84 |
| (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol | 1807270-39-8 | 0.80 |
| (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanol | 1227515-52-7 | 0.83 |
| (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol | 1227563-37-2 | 0.78 |
The structural uniqueness of this compound contributes to its distinct biological activity compared to these similar compounds.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antibacterial Efficacy : A study published in Nature highlighted the compound's effectiveness against MRSA strains, demonstrating a significant reduction in bacterial growth at low concentrations .
- Mechanistic Insights : Research conducted by ResearchGate provided insights into the interaction of this compound with bacterial enzymes, revealing that it acts as a covalent modifier of PPTases, thereby disrupting essential bacterial metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
